molecular formula C13H16N2 B597335 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine CAS No. 126087-49-8

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine

Cat. No. B597335
M. Wt: 200.285
InChI Key: BMBROKZHUIEBGU-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It appears as a brown powder .


Molecular Structure Analysis

The molecular structure of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is represented by the SMILES notation: C1CCC2=C(CC1)NC3=C2C=C(C=C3)N . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a solid substance that should be stored at room temperature . It has a melting point of 155-157° C . Its purity, as determined by 1H-NMR, is 95% .

Scientific Research Applications

Enantioselective Design for Potential Atypical Antipsychotics

Research by Mewshaw et al. (1993) explored the enantiomers of several N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, evaluating their affinity for 5-HT2 and D2 receptors. These compounds were considered for the design of potential atypical antipsychotics, with certain compounds demonstrating high affinity for these receptors (Mewshaw et al., 1993).

Synthesis of Potent 5-HT6 Antagonists

Isherwood et al. (2012) developed an efficient synthesis for a potent 5-HT6 antagonist, derived from an epiminocyclohept[b]indole scaffold. This synthesis supported advanced biological testing and the preparation of the antagonist on a multi-gram scale (Isherwood et al., 2012).

Fischer Indole Synthesis

Falke et al. (2011) synthesized 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole using Fischer indole synthesis, a significant method in the preparation of indole derivatives (Falke et al., 2011).

Preparation of Substituted Indolo[2,3-b]tropones

Yamane and Fujimori (1976) prepared several substituted indolo[2,3-b]tropones by dehydrobromination and bromination processes, contributing to the versatile synthesis of complex indole derivatives (Yamane & Fujimori, 1976).

Bridged Gamma-Carbolines with Selective Affinity for 5-HT2 and D2 Receptors

Mewshaw et al. (1993) again contributed by synthesizing a series of bridged gamma-carbolines, targeting ligands with either selective affinity for the 5-HT2 receptor or a combination of 5-HT2 and D2 affinity. This research has implications for developing drugs with specific receptor targets (Mewshaw et al., 1993).

Heterocyclic Amine Analysis in Food Samples

Studies like that by Agudelo Mesa et al. (2013) have utilized the structural properties of heterocyclic amines, including indole derivatives, for analytical methods in food chemistry, such as in the analysis of cooked beefburgers (Agudelo Mesa et al., 2013).

Synthesis of Thieno- and Benzocyclohepta[b]indoles

Research by Yamuna et al. (2012) on the efficient synthesis of thieno- and benzocyclohepta[b]indole derivatives illustrates the potential of this chemical structure in creating diverse functional groups and its applicability in various synthetic pathways (Yamuna et al., 2012).

properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBROKZHUIEBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651694
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine

CAS RN

126087-49-8
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-2-amine
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